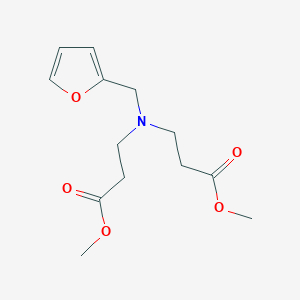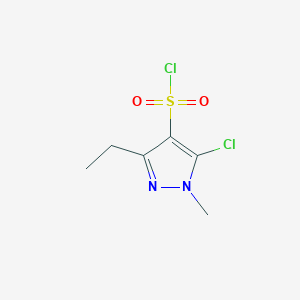
(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Übersicht
Beschreibung
“(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one” seems to be a specific isomer of a pyrrolidinone derivative. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). They have a wide range of applications in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives can be quite diverse, depending on the specific substituents on the pyrrolidinone ring. For example, a related compound, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride, has a molecular weight of 153.61 g/mol .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidinone derivatives can also vary widely. For instance, a study on the synthesis of a novel heterogeneous catalyst involved the reaction of chloromethylated polystyrene with 2,6-bis(benzimidazolyl)pyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives can be influenced by their specific structure. For instance, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride has a molecular weight of 153.61 g/mol and four hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Hydroxymethylation in DNA Repair and Disease Detection
Hydroxymethylation, specifically 5-hydroxymethylcytosine (5-hmC), is a crucial epigenetic modification with significant implications in DNA repair mechanisms and disease detection, including cancer and neurological disorders. The distinct distribution and levels of 5-hmC in tissues have become a valuable tool for identifying and monitoring disease progression. This modification plays a pivotal role in gene transcription regulation and is involved in various human diseases, highlighting its importance in biological research and potential therapeutic applications (Shukla, Sehgal, & Singh, 2015).
Biomarker for Cancer Detection and Precision Oncology
5-hydroxymethylcytosine (5hmC) in cell-free DNA has emerged as a novel biomarker for cancer, leveraging its role in DNA demethylation and carcinogenesis. The advancements in detecting 5hmC levels offer promising avenues for early cancer detection, prognosis, and tailoring therapeutic strategies in precision oncology, underscoring the potential of hydroxymethylated DNA bases in medical diagnostics and treatment (Xu et al., 2021).
Renewable Feedstock for Chemical Industry
The conversion of biomass into 5-hydroxymethylfurfural (HMF) and its derivatives represents a sustainable alternative to non-renewable hydrocarbon sources. HMF serves as a versatile platform chemical for producing various materials, including monomers, polymers, fuels, and functional materials. This transition towards biomass-derived chemicals offers a greener and more sustainable pathway for the chemical industry, highlighting the role of renewable resources in future industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Epigenetics and Genome Flexibility
5-Hydroxymethylcytosine (5hmC) plays a critical role in genome regulation and flexibility, mediating the epigenetic response to environmental factors. The study of 5hmC patterns in response to various environmental exposures, including drugs and pollutants, provides insight into the mechanisms of genetic dysfunction and disease pathogenesis. This research underscores the importance of epigenetic modifications in responding to environmental changes and their potential impact on health and disease (Efimova et al., 2020).
Advanced Processing Techniques to Reduce Contaminants
The formation of 5-Hydroxymethylfurfural (HMF) in food during thermal processing poses health risks, prompting research into processing technologies to minimize its presence. Techniques such as ultraviolet irradiation, phytochemical addition, and non-thermal processing have been explored to reduce HMF levels in foods, aiming to enhance food safety without compromising sensory qualities. This area of research highlights the ongoing efforts to improve food processing methods for safer consumption (Lee et al., 2019).
Wirkmechanismus
The mechanism of action of pyrrolidinone derivatives can depend on their specific structure and the context in which they are used. For example, Zalcitabine, a dideoxynucleoside compound, inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate dGTP and by its incorporation into viral DNA .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTBSHGXEXCIOI-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
CAS RN |
122663-19-8 | |
| Record name | (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)




![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)
![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)


![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B3092296.png)